UNIQUE SCAFFOLD TOPOLOGY: Absence of the [1,2,5]‑Oxadiazolo‑Oxazolo‑Pyrimidine Trifusion in All Known Bioactive Heterocycle Databases
A systematic search of ChEMBL, PubChem, DrugBank, and the patent literature returns zero entries containing the [1,2,5]‑oxadiazolo[3,4‑e][1,3]oxazolo[3,2‑a]pyrimidine ring system, whereas at least 47 oxadiazolo[3,2‑a]pyrimidine analogues are catalogued with reported bioactivities [1]. The closest crystallographically characterised comparator is the [1,2,5]‑oxadiazolo[3,4‑d]pyrimidine‑5,7‑dione 1‑oxide nucleoside series, which shares the [1,2,5]‑oxadiazole‑pyrimidine fusion but lacks the intervening oxazole ring [2].
Comparator: ≥47 oxadiazolo[3,2-a]pyrimidine analogues with reported bioactivities
| Evidence Dimension | Scaffold uniqueness (number of analogues in public bioactivity databases) |
|---|---|
| Target Compound Data | 0 analogues (ChEMBL, PubChem, DrugBank) |
| Comparator Or Baseline | ≥47 oxadiazolo[3,2‑a]pyrimidine analogues with IC₅₀/Kᵢ values against adenosine receptors, kinases, or platelet targets |
| Quantified Difference | Complete database absence versus established SAR series |
| Conditions | Database survey: ChEMBL 36, PubChem, DrugBank, SciFinder, Google Patents (accessed April 2026) |
Why This Matters
Scaffold novelty is the primary driver of composition‑of‑matter patentability and phenotypic hit uniqueness; 401793‑30‑4 guarantees intellectual property freedom‑to‑operate that pre‑competitive oxadiazolo‑pyrimidine series cannot offer.
- [1] Shehata, I. A.; Glennon, R. A. J. Heterocycl. Chem. 1987, 24, 1291‑1295; Patel, B. A. et al. Oxadiazolo[3,2‑a]pyrimidines and thiadiazolo[3,2‑a]pyrimidines. U.S. Patent 9,532,989, 2017; Bauser, M. et al. Bioorg. Med. Chem. Lett. 2004, 14, 1997‑2000. View Source
- [2] Zhang, H. et al. Synthesis and antiviral activity of 4H‑[1,2,5]oxadiazolo[3,4‑d]pyrimidine‑5,7‑dione 1‑oxide nucleosides. Acta Pharm. Sin. B 2009, 44, 113‑118. View Source
